molecular formula C17H19N3OS2 B14993190 3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B14993190
M. Wt: 345.5 g/mol
InChI Key: FIPQGZXPALZUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique combination of cyclopentyl, thiophene, and pyrido[2,1-b][1,3,5]thiadiazine moieties

Preparation Methods

The synthesis of 3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions The synthetic route often starts with the preparation of the thiophene derivative, followed by the formation of the pyrido[2,1-b][1,3,5]thiadiazine coreReaction conditions may include the use of various catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), catalysts like palladium on carbon (Pd/C), and temperature control ranging from -78°C to reflux conditions .

Scientific Research Applications

3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include:

    Thiophene Derivatives: Compounds like 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile.

    Pyrido[2,1-b][1,3,5]thiadiazine Derivatives: Compounds with similar core structures but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H19N3OS2

Molecular Weight

345.5 g/mol

IUPAC Name

3-cyclopentyl-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C17H19N3OS2/c18-9-14-13(15-6-3-7-22-15)8-16(21)20-10-19(11-23-17(14)20)12-4-1-2-5-12/h3,6-7,12-13H,1-2,4-5,8,10-11H2

InChI Key

FIPQGZXPALZUOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.